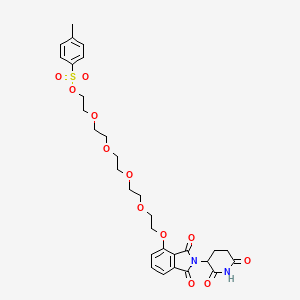
Thalidomide-O-PEG5-Tosyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-O-PEG5-Tosyl is a compound that integrates the properties of thalidomide, a polyethylene glycol (PEG) chain with five ethylene oxide (EO) repeating units (PEG5), and a tosylate (p-toluenesulfonate) functional group . This compound is primarily used in PROTAC (PROteolysis TArgeting Chimeras) technology, which is a novel approach in drug discovery and development .
Vorbereitungsmethoden
The synthesis of Thalidomide-O-PEG5-Tosyl involves several steps:
Thalidomide Synthesis: Thalidomide is synthesized through a series of reactions starting from phthalic anhydride and L-glutamic acid.
PEGylation: The PEG chain is introduced by reacting thalidomide with a PEG derivative, typically under basic conditions.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Thalidomide-O-PEG5-Tosyl undergoes several types of chemical reactions:
Substitution Reactions: The tosylate group is a good leaving group, making the compound reactive towards nucleophiles such as amines and hydroxyl-containing molecules
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the tosylate group.
Oxidation and Reduction:
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions . Major products formed include the corresponding substituted thalidomide derivatives and hydrolyzed products .
Wissenschaftliche Forschungsanwendungen
Thalidomide-O-PEG5-Tosyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms
Biology: The compound is used in PROTAC technology to target specific proteins for degradation, aiding in the study of protein function and regulation
Medicine: This compound is explored for its potential in drug development, particularly in targeting diseases like cancer and inflammatory conditions
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of Thalidomide-O-PEG5-Tosyl involves its role in PROTAC technology. The thalidomide moiety binds to cereblon, a component of the E3 ubiquitin ligase complex . This binding leads to the recruitment of the target protein to the E3 ligase, resulting in its ubiquitination and subsequent degradation by the proteasome . This mechanism allows for the selective degradation of specific proteins, making it a powerful tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Thalidomide-O-PEG5-Tosyl can be compared with other similar compounds used in PROTAC technology:
Thalidomide: The parent compound, used for its immunomodulatory and anti-angiogenic properties
Lenalidomide and Pomalidomide: These are analogs of thalidomide with improved efficacy and reduced side effects
Thalidomide-O-PEG3-Tosyl: A similar compound with a shorter PEG chain, which may affect its solubility and reactivity
This compound is unique due to its longer PEG chain, which can enhance its solubility and bioavailability, making it a valuable tool in PROTAC technology .
Eigenschaften
Molekularformel |
C30H36N2O12S |
|---|---|
Molekulargewicht |
648.7 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C30H36N2O12S/c1-21-5-7-22(8-6-21)45(37,38)44-20-18-42-16-14-40-12-11-39-13-15-41-17-19-43-25-4-2-3-23-27(25)30(36)32(29(23)35)24-9-10-26(33)31-28(24)34/h2-8,24H,9-20H2,1H3,(H,31,33,34) |
InChI-Schlüssel |
JMGZBYJZCMGZII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


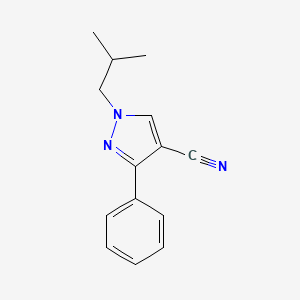
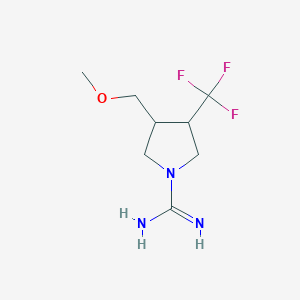
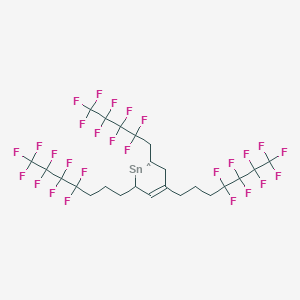
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B13427252.png)
![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile](/img/structure/B13427256.png)
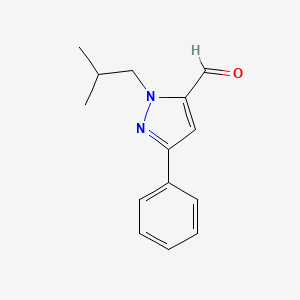
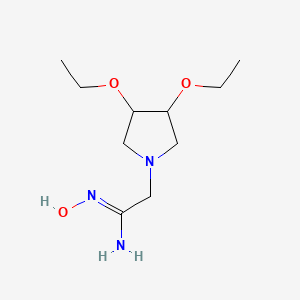
![3-oxo-3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanenitrile](/img/structure/B13427277.png)
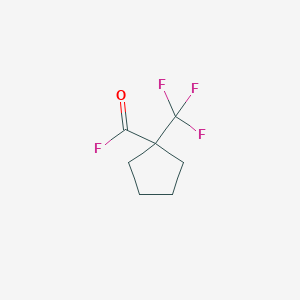
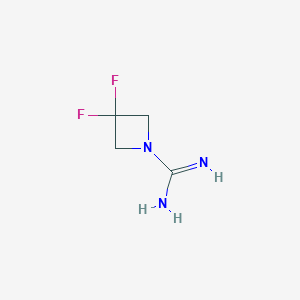
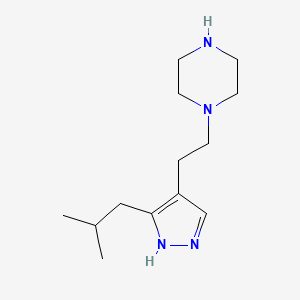
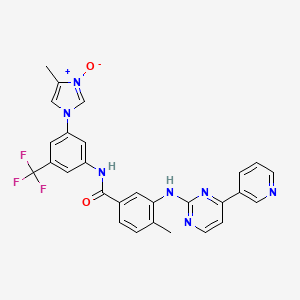
![4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B13427309.png)
![1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B13427323.png)
